Prostaglandin E2 methyl ester

説明

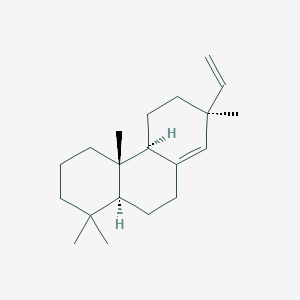

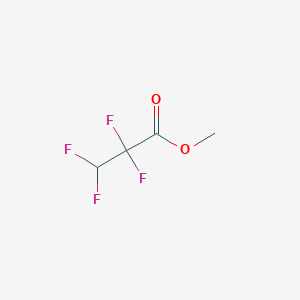

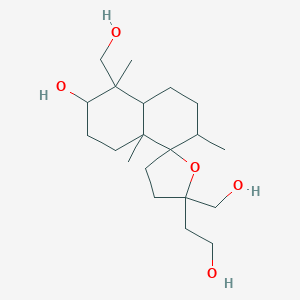

Prostaglandin E2 methyl ester (PGE2 methyl ester) is an analog of Prostaglandin E2 (PGE2) with enhanced lipid solubility . PGE2 is one of the primary cyclooxygenase products of arachidonic acid and is widely investigated due to its activity influencing inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .

Synthesis Analysis

The synthesis of Prostaglandins (PGs) like PGE2 methyl ester is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs has been reported from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis . Key transformations in the synthesis include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

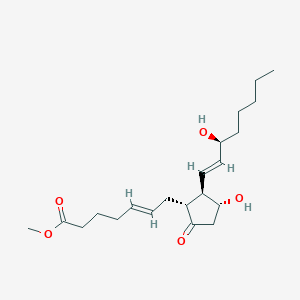

The molecular formula of PGE2 methyl ester is C21H34O5 . It has a central five-membered ring containing oxygen atoms at specific positions, imparting reactivity and distinct chemical properties . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Chemical Reactions Analysis

Prostaglandins like PGE2 methyl ester have unique functional groups attached to their hydrocarbon chains . These functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .Physical And Chemical Properties Analysis

PGE2 methyl ester is a lipid-soluble PGE2 analog . It has a molecular weight of 366.5 . It is soluble in DMF (25 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2, 150 µg/ml) .科学的研究の応用

Role in Female Reproduction

Prostaglandin E2 (PGE2) is considered especially important for decidualization, ovulation, implantation, and pregnancy . It plays an indispensable role in these processes, and its effects are mediated by four major PGE2 receptor subtypes, EP1, EP2, EP3, EP4, as well as peroxisome proliferator-activated receptors (PPARs) .

Mediator of Muscle Stem Cells

PGE2 is identified as a crucial inflammatory mediator of muscle stem cells (MuSCs), the building blocks of muscle regeneration . It is synthesized and secreted into the stem-cell niche in response to injury, leading to robust MuSC proliferation, which is key to myofiber repair .

Termination of Pregnancy

In cases of intrauterine fetal death, missed abortion, molar, and anencephalic pregnancy, Prostaglandin E2 methyl ester has been used for the termination of pregnancy .

Anti-Inflammatory Effects

PGE2 has anti-inflammatory effects and can modulate the balance ratio of Th1/Th2 (T helper cell type 1/T helper cell type 2) . It also regulates chemokine secretions and inhibits lymphocyte alloreactivity .

Role in Muscle Repair and Recovery

PGE2 plays a significant role in muscle repair after injury . Nonsteroidal anti-inflammatory drugs (NSAIDs), commonly used to treat pain after muscle injury, inhibit PGE2 synthesis, hinder muscle regeneration, and lead to weakened muscles . However, a single treatment of injured muscles with PGE2 dramatically accelerates muscle repair and recovery of strength .

Role in Ovulation

PGE2 is the major prostaglandin synthesized by the ovary . It plays an indispensable role in

作用機序

Target of Action

Prostaglandin E2 methyl ester primarily targets the prostaglandin E2 and E3 receptors . These receptors play a crucial role in various biological activities, including inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .

Mode of Action

Prostaglandin E2 methyl ester interacts with its targets by binding and activating the prostaglandin E2 receptor . This results in various physiological changes such as the opening and softening of the cervix and dilation of blood vessels . It also binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .

Biochemical Pathways

Prostaglandin E2 methyl ester affects several biochemical pathways. It exerts its effect via binding four G protein-coupled receptor subtypes (EP1–4) . When Prostaglandin E2 methyl ester couples with EP1, it activates Gi and PI3K-AKT-mTOR signaling to enhance the transcription of HIF-α . EP1 also induces Gq and activates the PLC/DAG/PKC pathway to stimulate NF-κB gene expression .

Pharmacokinetics

It is known that the first step in the metabolism of prostaglandins is an oxidation at carbon 15 in the prostaglandin molecule, leading to biologically inactive metabolites which are then further degraded . The half-life in the human circulation of primary Prostaglandins, such as PGE2, has been estimated to be 5–10 seconds .

Result of Action

The action of Prostaglandin E2 methyl ester results in various molecular and cellular effects. For instance, it inhibits basal acid secretion, which is likely to be a direct action on the parietal cell . This could prove valuable in the treatment of peptic ulcer . It also influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .

Action Environment

The action, efficacy, and stability of Prostaglandin E2 methyl ester can be influenced by various environmental factors. For example, the intestinal microenvironment is rich in Prostaglandin E2, which drives mitochondrial depolarization in CD8+T cells . Consequently, these cells engage autophagy to clear depolarized mitochondria, and enhance glutathione synthesis to scavenge reactive oxygen species (ROS) that result from mitochondrial depolarization .

Safety and Hazards

特性

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCXTGBZBFBQPP-ZYONDNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316217 | |

| Record name | PGE2 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin E2 methyl ester | |

CAS RN |

31753-17-0 | |

| Record name | PGE2 methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31753-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PGE2 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。